

4-Bromo-2-fluorobiphenyl molecular structure and formula

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Compound of Interest

Compound Name: 4-Bromo-2-fluorobiphenyl

Cat. No.: B126189

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An In-depth Technical Guide to 4-Bromo-2-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of **4-Bromo-2-fluorobiphenyl**. It is intended for researchers, scientists, and professionals in drug development who may use this compound as a synthetic intermediate.

Molecular Structure and Formula

4-Bromo-2-fluorobiphenyl is a halogenated aromatic hydrocarbon. Its structure consists of a biphenyl core, which is two connected benzene rings, substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position of one of the phenyl rings.

Molecular Formula: $C_{12}H_8BrF$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Structure:

SMILES String: Fc1cc(Br)ccc1-c2ccccc2

InChI Key: HTRNHWBOBYFTQF-UHFFFAOYSA-N

Physicochemical Properties

The key physicochemical properties of **4-Bromo-2-fluorobiphenyl** are summarized in the table below, providing essential data for handling, storage, and reaction planning.

Property	Value	References
CAS Number	41604-19-7	[1][2][3]
Molecular Weight	251.09 g/mol	[1][2][5][6]
Appearance	Off-white to pale yellow crystalline powder or chunks	[1][2][3]
Melting Point	39-41 °C	[2][3]
Boiling Point	175 °C at 2 mmHg; 338.9 °C at 760 mmHg	[2][3]
Solubility	Sparingly soluble in water; Soluble in DMSO and Methanol	[1][2][3][4]
Density	1.40 - 1.464 g/cm ³	[2][3][4]
Flash Point	>110 °C (>230 °F)	[2]
Storage	Sealed in a dry place at room temperature	[2][3]

Applications in Synthesis

4-Bromo-2-fluorobiphenyl is primarily utilized as a key intermediate in organic synthesis.[1] Its structural features, including the presence of bromine and fluorine atoms, make it a versatile building block for constructing more complex molecules. A notable application is in the pharmaceutical industry, where it serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[2][7]

Experimental Protocols: Synthesis

Several synthetic routes for **4-Bromo-2-fluorobiphenyl** have been reported. Below is a detailed experimental protocol based on a common method involving diazotization of a substituted aniline.

Synthesis of **4-Bromo-2-fluorobiphenyl** from 4-Bromo-2-fluoroaniline[2][8][9]

Materials:

- Crude 4-bromo-2-fluoroaniline (0.50 mol, 96 g)
- Glacial acetic acid (1.0 mol, 60.0 g)
- Benzene (800 ml total)
- Sodium nitrite (1.0 mol, 69.0 g)
- Water (69 ml for nitrite solution, 490 ml for washing)
- 1N Hydrochloric acid (800 ml)
- Iron powder (0.36 mol, 20 g)
- Methanol (250 ml)
- Concentrated hydrochloric acid (1.8 mol, 150 ml)

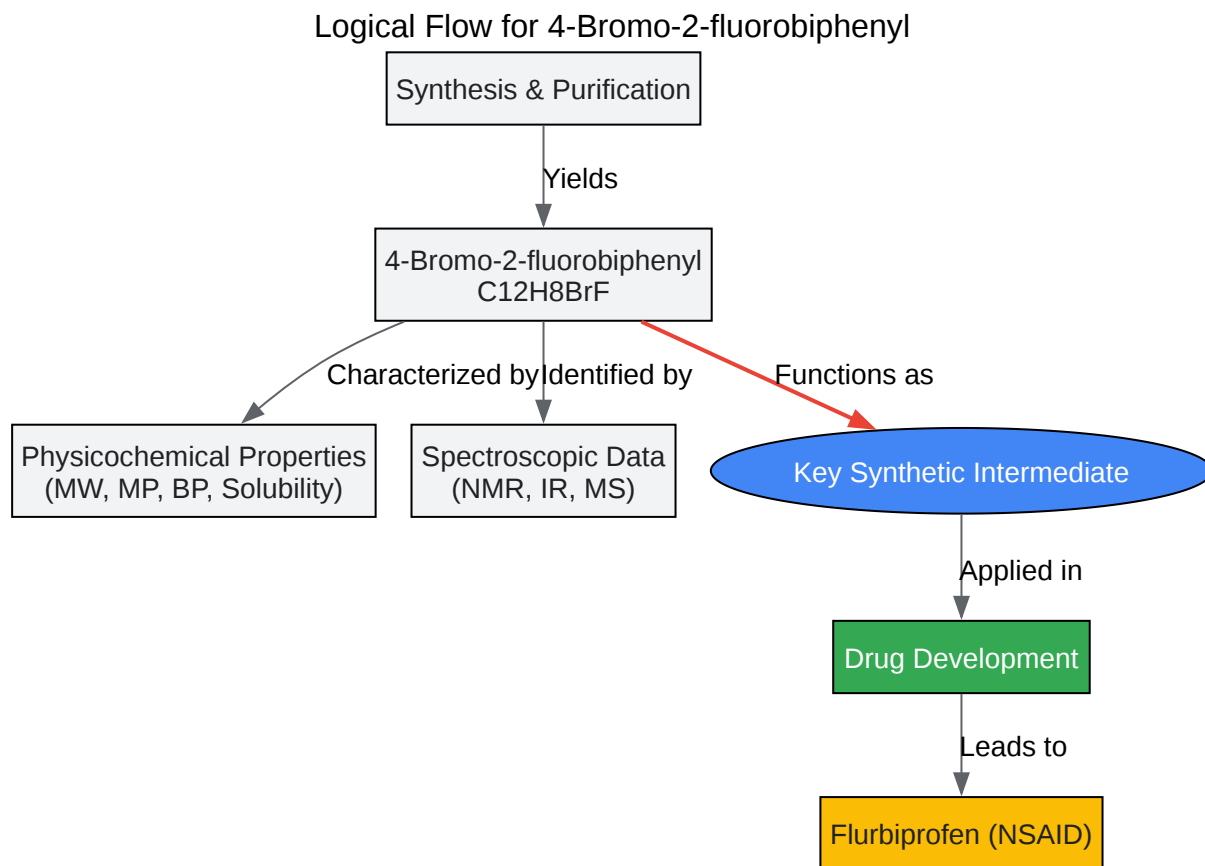
Procedure:

- Diazotization:
 - In a reaction vessel, prepare a mixture of sodium nitrite (69.0 g) in water (69 ml) and benzene (700 ml).
 - Maintain the temperature of this mixture at 65°C.
 - Separately, prepare a solution of crude 4-bromo-2-fluoroaniline (96 g) and glacial acetic acid (60.0 g) in benzene (100 ml).
 - Add the aniline solution dropwise to the sodium nitrite mixture over a period of 7 hours, ensuring the temperature is maintained at 65°C.
 - After the addition is complete, stir the reaction mixture at 65°C for 12 hours under a nitrogen atmosphere.

- Work-up and Reduction:
 - Cool the reaction mixture and wash it twice with 400 ml of 1N hydrochloric acid.
 - To the organic layer, add iron powder (20 g), methanol (250 ml), and concentrated hydrochloric acid (150 ml).
 - Heat the mixture at reflux for 13 hours.
- Isolation and Purification:
 - After cooling, separate the benzene layer and wash it with 490 ml of water.
 - Evaporate the solvent under reduced pressure (40°C at 40 mmHg).
 - The resulting dark oily residue is then distilled under vacuum (10 mmHg).
 - Collect the fraction boiling at approximately 132-141°C at 8 mmHg to yield **4-bromo-2-fluorobiphenyl** (yield: 51.5%).
 - The product may crystallize upon seeding.

Logical Relationship Diagram

The following diagram illustrates the central role of **4-Bromo-2-fluorobiphenyl** as a chemical intermediate, starting from its fundamental properties to its application in the synthesis of bioactive compounds.



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Caption: Key attributes and synthetic role of **4-Bromo-2-fluorobiphenyl**.

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